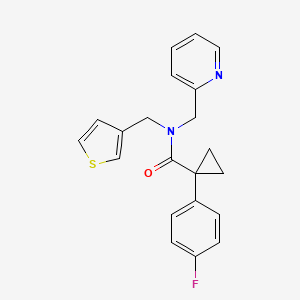

![molecular formula C18H21NO5S2 B2882804 4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate CAS No. 494827-72-4](/img/structure/B2882804.png)

4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

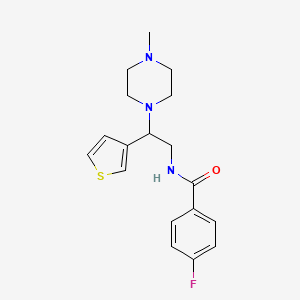

“4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate” is a chemical compound with the molecular formula C18H21NO5S2 . It has an average mass of 395.493 Da and a monoisotopic mass of 395.086121 Da .

Molecular Structure Analysis

The molecular structure of “4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate” is defined by its molecular formula, C18H21NO5S2 . The structure likely includes a phenyl ring attached to a butyrate group, an amino group, and a thienylsulfonyl group.Aplicaciones Científicas De Investigación

Gastrointestinal Health

Butyrate plays a crucial role in maintaining the health of the gastrointestinal tract. It serves as the primary energy source for colonocytes, the cells lining the colon, supporting their growth and repair processes . Additionally, butyrate has been shown to enhance the intestinal barrier function, which can prevent the translocation of harmful substances from the gut into the bloodstream .

Cardiovascular Disease

Research suggests that butyrate may have cardio-protective effects. It has been associated with the regulation of lipid and glucose metabolism, which are critical factors in the development of cardiovascular diseases (CVD). Butyrate’s anti-inflammatory properties may also contribute to its potential in preventing atherosclerosis and improving vascular health .

Metabolic Diseases

Butyrate has been implicated in the modulation of energy homeostasis and is considered a potential therapeutic agent in the treatment of obesity and related metabolic disorders. It may influence the expression of genes related to metabolism, thereby playing a role in the prevention and management of metabolic diseases .

Immunology

In the field of immunology, butyrate is recognized for its anti-inflammatory properties and its ability to modulate the immune system. It may act as an agonist for certain receptors, influencing the signaling pathways that regulate the inflammatory response. This makes butyrate a molecule of interest in the study of immune-related diseases such as asthma, lupus, and psoriasis .

Neurology

Butyrate is also being studied for its potential neuroprotective effects. It may play a role in neurogenesis and the apoptosis of tumor cells, suggesting its possible use in neurological conditions like Parkinson’s disease and Alzheimer’s disease. The gut-brain axis is a particular focus, with butyrate influencing brain health through its production in the colon .

Dermatology

In dermatology, butyrate derivatives, such as hydrocortisone butyrate, are used for their anti-inflammatory effects to treat conditions like eczema and psoriasis. Butyrate’s role in skin health is an area of ongoing research, with potential applications in the treatment of various skin disorders .

Nutrition

Butyrate is integral to nutrition, particularly in the context of gut health. Dietary fibers that are fermented by gut microbiota produce butyrate, which has been linked to various health benefits, including improved digestive health and reduced inflammation. The promotion of butyrate through diet is a key area of nutritional research .

Oncology

Lastly, butyrate’s role in oncology is being explored due to its influence on cell differentiation and apoptosis. It may have potential as an adjunct therapy in cancer treatment, particularly in colorectal cancer, where it can affect the growth and survival of cancer cells .

Propiedades

IUPAC Name |

[4-[butanoyl(thiophen-2-ylsulfonyl)amino]phenyl] butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-3-6-16(20)19(26(22,23)18-8-5-13-25-18)14-9-11-15(12-10-14)24-17(21)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNJSLLKVQPKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyryl(thien-2-ylsulfonyl)amino]phenyl butyrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)

![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate](/img/structure/B2882730.png)

![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)

![2-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2882735.png)

![N-(2,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882736.png)

![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2882742.png)